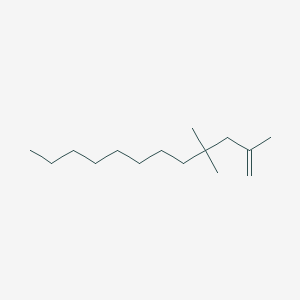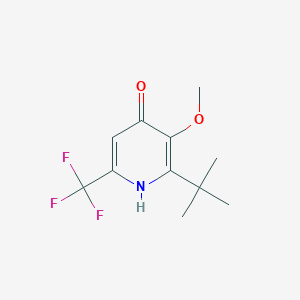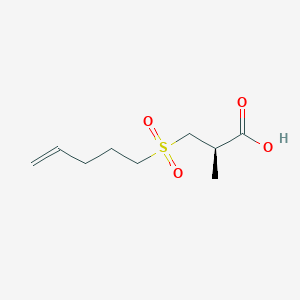![molecular formula C17H18N4 B14213627 Benzonitrile, 4-[4-(4-pyridinylmethyl)-1-piperazinyl]- CAS No. 617691-12-0](/img/structure/B14213627.png)
Benzonitrile, 4-[4-(4-pyridinylmethyl)-1-piperazinyl]-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzonitrile, 4-[4-(4-pyridinylmethyl)-1-piperazinyl]- is a complex organic compound with the molecular formula C13H10N2 It is known for its unique structure, which includes a benzonitrile group attached to a piperazine ring that is further substituted with a pyridinylmethyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Benzonitrile, 4-[4-(4-pyridinylmethyl)-1-piperazinyl]- typically involves the reaction of 4-(4-pyridinylmethyl)-1-piperazine with benzonitrile under specific conditions. One common method includes the use of hydroxylamine hydrochloride and benzaldehyde as starting materials, which undergo a series of reactions to form the desired product . The reaction conditions often involve the use of ionic liquids as co-solvents and catalysts to enhance the yield and simplify the separation process .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods but optimized for higher efficiency and yield. The use of continuous flow reactors and advanced separation techniques can further improve the scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
Benzonitrile, 4-[4-(4-pyridinylmethyl)-1-piperazinyl]- undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of appropriate solvents to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction. For example, oxidation may yield benzoic acid derivatives, while reduction can produce primary amines. Substitution reactions can lead to various substituted piperazine derivatives.
Applications De Recherche Scientifique
Benzonitrile, 4-[4-(4-pyridinylmethyl)-1-piperazinyl]- has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.
Industry: It is used in the production of dyes, pesticides, and advanced coatings.
Mécanisme D'action
The mechanism of action of Benzonitrile, 4-[4-(4-pyridinylmethyl)-1-piperazinyl]- involves its interaction with specific molecular targets and pathways. The compound can bind to various enzymes and receptors, modulating their activity and leading to specific biological effects. The exact pathways involved depend on the specific application and the biological system being studied .
Comparaison Avec Des Composés Similaires
Similar Compounds
4-(4-Pyridinyl)benzonitrile: This compound shares a similar structure but lacks the piperazine ring.
Benzonitrile, 4-(hydroxy-4-pyridinylmethyl)-: This compound has a hydroxyl group instead of the piperazine ring.
Uniqueness
Benzonitrile, 4-[4-(4-pyridinylmethyl)-1-piperazinyl]- is unique due to its combination of a benzonitrile group, a piperazine ring, and a pyridinylmethyl group. This unique structure imparts specific chemical and biological properties that are not observed in similar compounds.
Propriétés
Numéro CAS |
617691-12-0 |
|---|---|
Formule moléculaire |
C17H18N4 |
Poids moléculaire |
278.35 g/mol |
Nom IUPAC |
4-[4-(pyridin-4-ylmethyl)piperazin-1-yl]benzonitrile |
InChI |
InChI=1S/C17H18N4/c18-13-15-1-3-17(4-2-15)21-11-9-20(10-12-21)14-16-5-7-19-8-6-16/h1-8H,9-12,14H2 |
Clé InChI |
BYKHLCXRPFXFFQ-UHFFFAOYSA-N |
SMILES canonique |
C1CN(CCN1CC2=CC=NC=C2)C3=CC=C(C=C3)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-phenyl-6H-indolo[2,3-b]quinolin-11-amine](/img/structure/B14213553.png)


![7-(1-Benzofuran-2-yl)-3-(4-phenoxyphenyl)thieno[3,2-c]pyridin-4-amine](/img/structure/B14213562.png)
![4-[2-[5-(5-Thiophen-2-ylthiophen-2-yl)thiophen-2-yl]ethenyl]benzoic acid](/img/structure/B14213569.png)

![4-[3-(Trifluoromethyl)phenoxy]but-2-ynenitrile](/img/structure/B14213582.png)

![2H-Pyran-2-one, 5,5-difluoro-5,6-dihydro-6-[(phenylmethoxy)methyl]-](/img/structure/B14213593.png)
![{1-[4-(Chloromethyl)phenyl]-2,2-dimethyl-4-oxo-3,8,11-trioxa-5-azatridecan-13-yl}carbamate](/img/structure/B14213600.png)
![2-({[(1R,3S,6S)-2,2,3,6-Tetramethylcyclohexyl]oxy}methyl)oxirane](/img/structure/B14213622.png)


